Piperidine-3-sulfonyl fluoride hydrochloride
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Overview
Description
Piperidine-3-sulfonyl fluoride hydrochloride is a chemical compound with the CAS Number: 2126179-10-8 . It has a molecular weight of 203.66 . The IUPAC name for this compound is this compound . It is a powder in physical form .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10FNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h5,7H,1-4H2;1H . This indicates that it is a complex compound with multiple elements.Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
This compound has a melting point of 125-126 . It is stored at room temperature .Scientific Research Applications
Spin-labeled Sulfonyl Fluorides as Active Site Probes
- Study Context : Research on spin-labeled sulfonyl fluorides, including derivatives with piperidinyl nitroxide rings, investigated their application as enzyme inhibition probes.
- Findings : These compounds showed susceptibility to hydrolysis, but this was significantly retarded by the enzyme environment, suggesting potential utility in studying enzyme structure and function (Wong et al., 1974).
4-Fluorosulfonylpiperidines: Selective 5-HT2A Ligands
- Study Context : Incorporation of fluorine into sulfonyl piperidine 5-HT2A antagonists led to compounds with increased selectivity, demonstrating potential in treating insomnia.
- Findings : One compound particularly showed no increase in QTc in anesthetized dogs at high plasma levels and improved sleep metrics in rats, highlighting its therapeutic potential (Fish et al., 2005).
Biologically Active O-Substituted Derivatives
- Study Context : The synthesis of O-substituted derivatives of piperidine sulfonyl compounds aimed to explore their biological activity.
- Findings : These derivatives showed promising activity against several enzymes, particularly butyrylcholinesterase, suggesting potential pharmaceutical applications (Khalid et al., 2013).
Synthesis and Antimicrobial Activity
- Study Context : Research on benzhydryl-sulfonyl-piperidine derivatives aimed to explore their antimicrobial properties.
- Findings : These compounds exhibited significant antimicrobial activities against bacterial and fungal pathogens of tomato plants, indicating potential agricultural applications (Vinaya et al., 2009).
Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides
- Study Context : The study explored a novel method for preparing sulfonyl fluorides from heteroaryl thiols, highlighting their stability and potential use as monomers in parallel chemistry efforts.
- Findings : This method provided a rapid, chlorine gas-free approach to create stable sulfonyl fluorides, which are useful in various chemical applications (Wright & Hallstrom, 2006).
Sulfonyl Fluoride-Based Prosthetic Compounds
- Study Context : This study developed sulfonyl fluoride compounds as potential labeling agents in radiopharmaceutical development, particularly for PET chemistry.
- Findings : The developed route for preparing bifunctional arylsulfonyl fluorides showed promising results in radiotracer purification, demonstrating their potential in medical imaging applications (Inkster et al., 2012).
Mechanism of Action
Target of Action
Piperidine-3-sulfonyl fluoride hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine has been found to activate signaling pathways like nf-κb, pi3k/aκt, which are involved in cancer progression
Biochemical Pathways
Piperidine has been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are involved in cell proliferation, survival, and migration.
Pharmacokinetics
Piperidine-containing compounds are known to be important synthetic medicinal blocks for drug construction , suggesting they may have favorable pharmacokinetic properties.
Result of Action
Piperidine has been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells
Safety and Hazards
The compound has been classified as dangerous with hazard statements H302, H314, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Piperidine is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This indicates that new piperidine derivatives for future drug molecules with high potential are still being searched .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Cellular Effects
Piperidine derivatives have been shown to have significant effects on various types of cells . For example, they can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Molecular Mechanism
Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Metabolic Pathways
Piperidine derivatives are known to be involved in ring contraction metabolism by cytochrome P450 enzymes .
Properties
IUPAC Name |
piperidine-3-sulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h5,7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEPRXIOOILNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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